N,N'-(5,5,6-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(5,5,6-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide is a complex organic compound with the molecular formula C14H23N2O2. This compound is characterized by its bicyclic structure, which includes a heptane ring fused with an acetamido group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-(5,5,6-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide typically involves the reaction of 2-acetamido-5,5,6-trimethylbicyclo[2.2.1]heptane with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N'-(5,5,6-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the acetamido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N'-(5,5,6-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N'-(5,5,6-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity or altering their function. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Acetamido-3-bromo-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide
- N-(2-Acetamido-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)propionamide
Uniqueness
N,N'-(5,5,6-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide is unique due to its specific bicyclic structure and the presence of the acetamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in binding to molecular targets, making it valuable in various research applications.
Properties
CAS No. |
105754-49-2 |
---|---|
Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
N-(2-acetamido-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide |
InChI |
InChI=1S/C14H24N2O2/c1-8-12-6-11(13(8,4)5)7-14(12,15-9(2)17)16-10(3)18/h8,11-12H,6-7H2,1-5H3,(H,15,17)(H,16,18) |
InChI Key |
BOHFOIJCQPWKNM-UHFFFAOYSA-N |
SMILES |
CC1C2CC(C1(C)C)CC2(NC(=O)C)NC(=O)C |
Canonical SMILES |
CC1C2CC(C1(C)C)CC2(NC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.